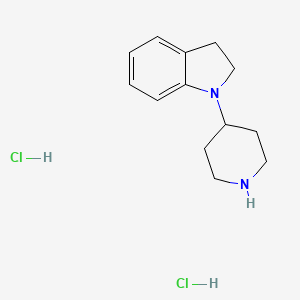

1-(4-Piperidinyl)indoline dihydrochloride

Description

Properties

IUPAC Name |

1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;;/h1-4,12,14H,5-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXWWGGYSSXOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- A nitro-substituted spiro[indoline-3,4'-piperidine] compound is dissolved in ethanol with concentrated hydrochloric acid at low temperature (~0°C).

- Zinc dust is added portionwise to reduce the nitro group to an amine, maintaining the temperature below 70°C.

- The reaction mixture is basified with concentrated ammonia, filtered, and the organic layer is extracted and dried.

- The product is converted to its dihydrochloride salt by treatment with hydrochloric acid in ether, followed by recrystallization from methanol-ether or isopropyl alcohol to yield the pure salt.

Reaction Conditions and Yields:

| Step | Conditions | Notes |

|---|---|---|

| Reduction | Zn dust, EtOH, conc. HCl, 0–70°C | Careful temperature control required |

| Basification | Conc. NH3 | To neutralize and isolate amine |

| Extraction and drying | CH2Cl2, NaOH washes | Removal of impurities |

| Salt formation and recrystallization | HCl in ether, MeOH-Ether or i-PrOH | Yields crystalline dihydrochloride salt |

This method provides access to 1-(4-piperidinyl)indoline derivatives with good purity and moderate to high yields.

Pictet–Spengler Condensation Route

Another efficient synthetic route uses a Pictet–Spengler reaction, which is a classical method for constructing indoline or related heterocyclic frameworks.

Key Steps:

- Commercial or synthetically prepared tryptamines are condensed with N-alkylated piperidin-4-ones in the presence of a base such as potassium carbonate in dichloromethane.

- The reaction proceeds via cyclization to form the spiro[indoline-piperidine] scaffold.

- Subsequent selective N-alkylation can be performed to modify the nitrogen substituents.

- The final product is converted to the dihydrochloride salt by treatment with hydrochloric acid.

Reaction Conditions and Notes:

| Step | Conditions | Notes |

|---|---|---|

| Condensation (Pictet–Spengler) | Piperidin-4-one + tryptamine, K2CO3, CH2Cl2 | Mild conditions, 1–3 steps total |

| N-Alkylation | Alkyl halide, K2CO3, CH2Cl2 | Selective modification of nitrogen |

| Salt formation | HCl gas or solution in ethanol | Formation of dihydrochloride salt |

This method is advantageous for its modularity and ability to introduce diverse substituents on the piperidine ring.

Alternative Reduction and Cyclization Methods

- Lithium aluminum hydride (LiAlH4) has been employed for reductive cyclization of 4-cyano or 4-imino-4-(2-fluorophenyl)-1-methyl-piperidine precursors to form spiro[indoline-piperidine] structures.

- Sodium borohydride can also be used for reductions in ethanol or tetrahydrofuran solvents.

- These reductions are sensitive to temperature and solvent choice, typically performed at ambient to reflux temperatures to ensure complete cyclization and reduction.

Salt Formation and Purification

- The dihydrochloride salt is generally prepared by bubbling HCl gas into a solution of the free base or by adding concentrated hydrochloric acid in ether.

- Recrystallization from methanol-ether or isopropyl alcohol yields a crystalline product with well-defined melting points, indicative of purity.

- Typical melting points reported are around 170°C (decomposition) for the dihydrochloride salt, confirming the formation of the desired salt form.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Zinc Dust Reduction of Nitro | Zn dust, EtOH, conc. HCl, 0–70°C | Straightforward, good yields | Requires careful temp control |

| Pictet–Spengler Condensation | Tryptamine + piperidin-4-one, K2CO3, CH2Cl2 | Modular, allows substituent variation | Multi-step, requires N-alkylation |

| LiAlH4 Reduction & Cyclization | LiAlH4, THF or DME, ambient to reflux | Efficient cyclization | Sensitive to moisture, harsh reagent |

| Sodium Borohydride Reduction | NaBH4, EtOH or THF | Milder than LiAlH4 | May require longer reaction times |

Research Findings and Optimization Notes

- Temperature control during reduction is critical to prevent decomposition or side reactions.

- Use of excess zinc dust ensures complete reduction of nitro groups.

- Basification and extraction steps are important to isolate the free base before salt formation.

- Recrystallization solvents affect crystal morphology and purity; methanol-ether mixtures are preferred.

- Selective N-alkylation post-cyclization allows for structural diversification without disrupting the indoline core.

- Alternative catalysts such as Raney nickel or sodium tetrahydroborate can be used for partial reductions in related piperidine derivatives, influencing stereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidinyl)indoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives with varying degrees of saturation.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-(4-Piperidinyl)indoline dihydrochloride is primarily investigated for its pharmacological properties, particularly its interactions with biological receptors. Notably, it has shown activity as a ligand for the somatostatin receptor subtype 2 (sst2), functioning as a potent and selective non-peptide agonist. This interaction can modulate cellular signaling pathways that influence hormone secretion and cell proliferation .

Anticancer Activity

Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma). For instance, at a concentration of 50 μg/mL, it exhibited approximately 50% growth inhibition in neuroblastoma cells . This suggests its potential utility in developing novel anticancer therapies.

Neuropharmacology

The compound's anticonvulsant activity has also been noted, indicating its potential for treating epilepsy. The mechanism involves modulation of neurotransmitter release through receptor interaction, which could provide therapeutic benefits in seizure control .

Biological Research

Biochemical Assays

In biological research, this compound is utilized as a probe in biochemical assays to study receptor-ligand interactions. Its ability to selectively bind to specific receptors makes it a valuable tool for elucidating signaling pathways and understanding disease mechanisms .

Binding Studies

The compound's binding affinity to various biological targets is crucial for its efficacy in clinical applications. Studies have shown that it can effectively modulate the activity of the somatostatin receptor, which plays a significant role in regulating endocrine functions and cell growth .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as an important building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with enhanced biological activities or novel properties .

Chemical Reactions

The compound can undergo various chemical reactions such as oxidation and substitution, making it versatile in synthetic applications. For example, it can be oxidized to form derivatives with different functional groups, expanding its utility in chemical synthesis .

Case Study 1: Antiproliferative Effects

A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in significant inhibition of cell proliferation. The study quantified the effects using MTT assays, demonstrating a dose-dependent response that supports further investigation into its therapeutic potential against neuroblastoma .

Case Study 2: Binding Affinity Analysis

In another investigation focused on receptor binding studies, researchers evaluated the compound's affinity for somatostatin receptors using radiolabeled ligands. The results indicated high specificity and binding affinity, underscoring the compound's potential as a lead candidate for drug development targeting endocrine disorders .

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in molecular features between 1-(4-piperidinyl)indoline dihydrochloride and similar compounds:

Key Observations :

- Backbone Diversity : The target compound’s indoline-piperidine system contrasts with simpler piperidine-piperazine hybrids (e.g., 1-(4-Chlorophenyl)piperazine dihydrochloride) or more complex scaffolds like E-4031’s sulfonamide-pyridinyl motif .

- Functional Groups: Substituents such as chlorophenyl (in 1-(4-Chlorophenyl)piperazine dihydrochloride) or imidazo-pyridinone (in ) influence lipophilicity and target specificity.

- Molecular Weight : The target compound’s estimated weight (~280) places it between smaller analogs (e.g., 254.72 in ) and bulkier molecules like E-4031 (563.47) .

Mechanistic Insights :

- Piperidine/piperazine derivatives often target neurological pathways (e.g., serotonin, dopamine), while indoline-containing compounds may exhibit enhanced blood-brain barrier penetration .

- Bulky substituents (e.g., E-4031’s sulfonamide group) reduce off-target effects but increase molecular complexity .

Biological Activity

1-(4-Piperidinyl)indoline dihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is an indole derivative characterized by a piperidine ring attached to an indoline structure. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in biological systems. The presence of the piperidine moiety contributes to its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Binding : This compound exhibits high affinity for neurotransmitter receptors, particularly those involved in the modulation of neurotransmission and parasitology. It has been shown to activate glutamate-gated chloride channels (GluCl), which are critical in drug design for treating parasitic infections.

- Cell Death Induction : The activation of these channels leads to significant biological effects, including the induction of methuosis—a form of non-apoptotic cell death characterized by giant vacuole formation within cells. This mechanism is particularly relevant in studies targeting cancer and parasitic diseases .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It disrupts bacterial cell membranes, making it effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This property positions it as a candidate for developing new antibiotics.

Anticancer Potential

In preclinical studies, derivatives of this compound have shown promising anticancer activity. For instance, certain indole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), leading to significant tumor growth inhibition in mouse models. The ability to induce methuosis in cancer cells further enhances its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares this compound with other halogenated indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)indoline | Contains piperidine; high receptor affinity | Antimicrobial, anticancer |

| 4-Bromoindoline hydrochloride | Bromine instead of chlorine; less polarizable | Similar but generally lower activity |

| 4-Chloroindoline hydrochloride | Chlorine atom; lower reactivity | Useful in organic synthesis |

| 4-Iodoindoline hydrochloride | Iodine enhances reactivity; distinct biological profile | Antimicrobial, anticancer |

The presence of iodine or other halogens significantly influences the reactivity and biological activity of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity Study : A study evaluated various indole derivatives against PLK4, revealing that some exhibited nanomolar inhibitory activity against tumor growth in mouse models. This underscores the potential for developing targeted cancer therapies using this compound .

- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a new antimicrobial agent.

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces cell death through methuosis, providing critical insights into how halogenated indoles can be utilized therapeutically against parasites and cancer cells .

Q & A

Q. What are the recommended synthetic pathways for 1-(4-Piperidinyl)indoline dihydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis : Utilize multi-step protocols involving nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized via Mannich reactions or by functionalizing pre-formed piperidine scaffolds with indoline moieties (e.g., as described for 4-piperidinyl propionate synthesis in ).

- Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the dihydrochloride salt.

- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with ≥95% purity threshold. Cross-validate with elemental analysis (C, H, N, Cl) .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer:

- 1H/13C NMR : Use deuterated DMSO or D2O to resolve peaks for the piperidine ring (δ 1.5–3.0 ppm for protons, 20–50 ppm for carbons) and indoline aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ and [M+2H-Cl]+ fragments.

- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with computational models (e.g., density functional theory) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution.

- Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible materials (strong oxidizers, bases).

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste. Refer to GHS guidelines for non-classified but reactive amines () .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered intermediates in this compound’s synthesis?

Methodological Answer:

- Reaction Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysis : Introduce Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) for C–N bond formation between indoline and piperidine moieties.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 min at 120°C vs. 24 hrs conventional heating) .

Q. How do researchers resolve discrepancies in the compound’s receptor-binding affinity across assays?

Methodological Answer:

- Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C). Pre-incubate receptors to ensure stability.

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., patch-clamp for ion channel modulation).

- Data Normalization : Use internal controls (e.g., E-4031 dihydrochloride as a hERG channel blocker reference; ) to calibrate inter-experimental variability .

Q. What computational strategies predict the pharmacokinetic impact of the indoline-piperidine scaffold?

Methodological Answer:

- ADME Modeling : Use software like Schrödinger’s QikProp to predict logP (target ≤3.5), blood-brain barrier permeability, and CYP450 metabolism.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates.

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride; ) to infer solubility and plasma protein binding .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

Methodological Answer:

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, validated by UV-Vis spectroscopy.

- Counterion Effects : Compare dihydrochloride salt vs. freebase forms; the hydrochloride salt typically enhances aqueous solubility (e.g., ≥50 mg/mL in water for similar piperidine derivatives; ).

- Dynamic Light Scattering (DLS) : Check for micelle formation in aqueous buffers, which may artificially inflate solubility readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.